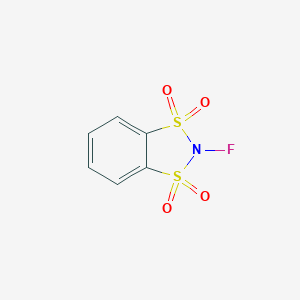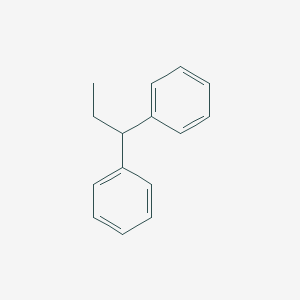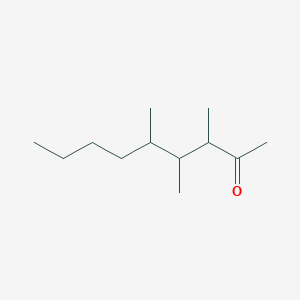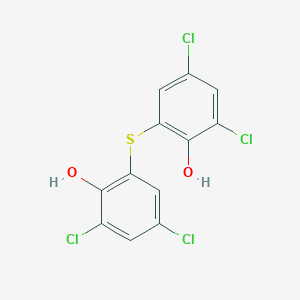![molecular formula C26H44O4 B075386 [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate CAS No. 1487-50-9](/img/structure/B75386.png)
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate, also known as HPMPH, is a synthetic compound that has gained attention in the scientific community for its potential use as a tool in biochemical research. HPMPH is a derivative of hexadecanoic acid, which is a saturated fatty acid commonly found in natural fats and oils. The unique chemical structure of HPMPH makes it a promising candidate for use in various scientific applications.
作用机制
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism. Activation of PPARα by [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in fatty acid synthesis. This mechanism of action makes [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate a useful tool for studying the effects of PPARα activation on cellular processes.
生化和生理效应
Studies have shown that [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate can modulate lipid metabolism in various cell types, including hepatocytes and adipocytes. [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to increase fatty acid oxidation and decrease lipid accumulation in these cell types. Additionally, [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to have anti-inflammatory effects in macrophages, potentially through its ability to activate PPARα.
实验室实验的优点和局限性
One advantage of using [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in lab experiments is its ability to mimic the behavior of natural fatty acids in biological systems. This allows for the investigation of the effects of specific fatty acid modifications on cellular processes. However, one limitation of using [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate is its synthetic nature, which may limit its usefulness in certain studies where natural compounds are preferred.
未来方向
There are several potential future directions for the use of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in scientific research. One area of interest is the investigation of the effects of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate on lipid metabolism in vivo. Another potential direction is the use of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies are needed to fully understand the mechanism of action of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate and its potential use in the treatment of inflammatory diseases.
合成方法
The synthesis of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate can be achieved through a multi-step process starting with the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride. This intermediate product is then reacted with (2S)-2-hydroxy-3-phenylmethoxypropylamine in the presence of a base to yield [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been used in various scientific research applications due to its ability to mimic the behavior of natural fatty acids in biological systems. One such application is the study of lipid metabolism and lipid signaling pathways. [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to be metabolized by the same enzymes as natural fatty acids, allowing for the investigation of the effects of specific fatty acid modifications on cellular processes.
属性
CAS 编号 |
1487-50-9 |
|---|---|
产品名称 |
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate |
分子式 |
C26H44O4 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
[(2S)-2-hydroxy-3-phenylmethoxypropyl] hexadecanoate |
InChI |
InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3/t25-/m0/s1 |
InChI 键 |
KTMANQJLYZAYIP-VWLOTQADSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



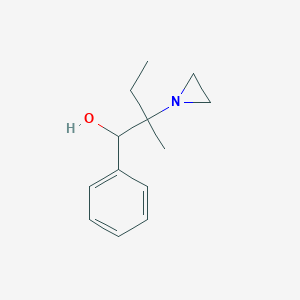
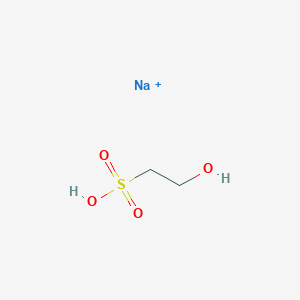
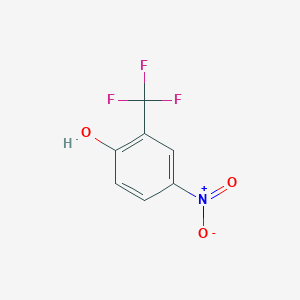
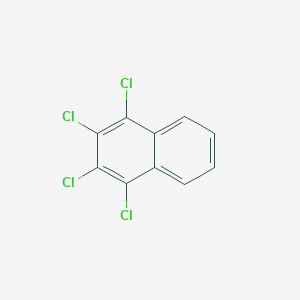
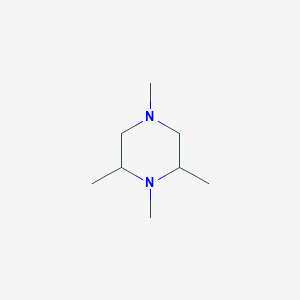
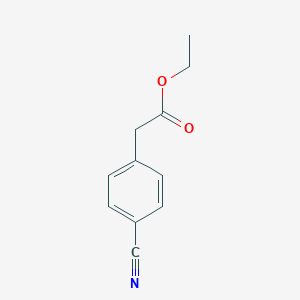
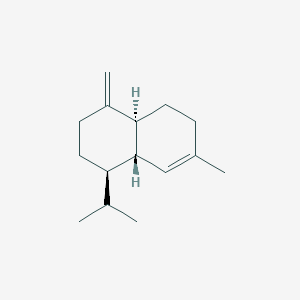
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
